molecular formula C18H18ClNO5 B1239414 (3-Chloro-2,6-dimethoxyphenyl)(ethoxyimino)methyl benzoate CAS No. 29356-13-6

(3-Chloro-2,6-dimethoxyphenyl)(ethoxyimino)methyl benzoate

Cat. No. B1239414
CAS RN: 29356-13-6
M. Wt: 363.8 g/mol
InChI Key: BZMIHNKNQJJVRO-LVZFUZTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoximate is an organochlorine acaricide, an aromatic ether and a member of monochlorobenzenes. It derives from a benzoic anhydride.

Scientific Research Applications

Structural Characteristics and Crystal Analysis

  • The compound (3-Chloro-2,6-dimethoxyphenyl)(ethoxyimino)methyl benzoate, referred to as Benzoximate, has been structurally analyzed, revealing that its phenyl and chlorodimethoxyphenyl rings are almost perpendicular to each other. In the crystal, a network of hydrogen bonds and weak intermolecular interactions form a three-dimensional structure (Kim, Moon, Kim, & Park, 2012).

Applications in Chemical Synthesis

  • It's involved in the synthesis of ethyl 2,4‐dimethoxy‐6‐perfluoroalkyl‐benzoates, indicating its potential role in the development of compounds with specific chemical properties. The reaction mechanisms for these syntheses have also been explored (Cao, Shi, Fan, & Sun, 2010).

Biological and Antimicrobial Applications

  • The compound has been utilized in the synthesis of new 2,5 disubstituted 1,2,4-triazoles, which were then tested for antimicrobial activity. This suggests its importance in the development of new antimicrobial agents (Jalihal, Sharabasappa, & Kilarimath, 2009).

Analytical Chemistry Applications

  • In analytical chemistry, particularly in the determination of preservatives in cosmetics, (3-Chloro-2,6-dimethoxyphenyl)(ethoxyimino)methyl benzoate is potentially used as a reference or a compound of interest. It's included in the list of preservatives that can be simultaneously determined using ultra-performance liquid chromatography (UPLC) (Wu, Wang, Wang, & Ma, 2008).

properties

CAS RN

29356-13-6

Molecular Formula

C18H18ClNO5

Molecular Weight

363.8 g/mol

IUPAC Name

[(E)-C-(3-chloro-2,6-dimethoxyphenyl)-N-ethoxycarbonimidoyl] benzoate

InChI

InChI=1S/C18H18ClNO5/c1-4-24-20-17(25-18(21)12-8-6-5-7-9-12)15-14(22-2)11-10-13(19)16(15)23-3/h5-11H,4H2,1-3H3/b20-17+

InChI Key

BZMIHNKNQJJVRO-LVZFUZTISA-N

Isomeric SMILES

CCO/N=C(\C1=C(C=CC(=C1OC)Cl)OC)/OC(=O)C2=CC=CC=C2

SMILES

CCON=C(C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCON=C(C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2

Other CAS RN

29104-30-1

synonyms

enzomate
benzoximate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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